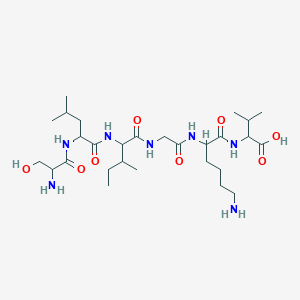

H-Ser-leu-ile-gly-lys-val-OH

Description

Properties

IUPAC Name |

2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQVODZUQIATFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Chain Elongation

- Resin : Rink amide 4-methylbenzhydrylamine (MBHA) resin is commonly used to ensure C-terminal amidation.

- Deprotection : Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF).

- Coupling : Activated amino acids (e.g., HATU or COMU) with DIEA as a base are used for amide bond formation. Sequence elongation follows the order: Gly → Ile → Leu → Ser → Lys → Val (C- to N-terminus).

Critical Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Resin Swelling Solvent | DMF or DCM | |

| Coupling Reagent | HATU, COMU, or TBTU | |

| Deprotection Time | 10–20 minutes (piperidine) | |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O |

Liquid-Phase Synthesis (LPS) and Fragment Condensation

While SPPS dominates, liquid-phase methods are occasionally employed for specific segments:

Fragment Synthesis

Challenges in LPS

- Yield Optimization : Requires precise stoichiometry and purification (e.g., DCCC or HPLC).

- Side Reactions : Aspartimide formation during cyclization necessitates orthogonal protection (e.g., 2,2,5,7,8-Pentamethylchroman-6-sulfonyl).

Purification and Characterization

Post-synthesis purification ensures high purity (>95%) for biological assays.

Purification Protocols

Characterization Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 614.79 g/mol (C₃₀H₅₀N₈O₈) | |

| Solubility | 1 mg/mL in water | |

| TFA Salt Content | Variable (0.1–0.5 equivalents) |

Research Findings and Optimization Strategies

Efficiency of SPPS vs. LPS

Biological Relevance

Chemical Reactions Analysis

Types of Reactions

H-Ser-leu-ile-gly-lys-val-OH can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can result in the formation of a hydroxyl group, while substitution reactions can yield peptides with altered amino acid sequences .

Scientific Research Applications

Synthesis and Properties

The synthesis of H-Ser-Leu-Ile-Gly-Lys-Val-OH typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

- Attachment of the First Amino Acid : The first amino acid, protected at the N-terminus, is attached to the resin.

- Deprotection : The protecting group on the N-terminus is removed.

- Coupling : The next protected amino acid is added and coupled to the growing chain.

- Repetition : Steps 2 and 3 are repeated until the desired sequence is obtained.

- Cleavage : The completed peptide is cleaved from the resin and deprotected.

The unique sequence of this compound contributes to its specific interactions with biological systems, making it a valuable model peptide for various studies.

Chemistry

- Model Peptide Studies : this compound serves as a model for studying peptide synthesis and structure. Its defined structure allows researchers to investigate peptide reactivity and interactions in a controlled environment.

Biology

- Protein-Protein Interactions : The peptide is utilized in studies examining how proteins interact with one another, providing insights into cellular mechanisms and signaling pathways.

- Enzyme-Substrate Interactions : Research has shown that this compound can bind to specific enzyme active sites, inhibiting their activity and revealing potential therapeutic strategies .

Medicine

- Therapeutic Applications : Investigations are ongoing into its potential use as a scaffold for drug delivery systems. The peptide's ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacteria, positioning it as a potential candidate for antibiotic development.

Industry

- Analytical Methods Development : The peptide is employed in the development of analytical techniques such as mass spectrometry and chromatography for peptide analysis. Its unique properties facilitate accurate measurement and characterization of peptides in various samples.

Case Study 1: Enzyme Binding Affinity

A study investigated the binding affinity of this compound with protease-activated receptor-2 (PAR2). In vitro assays demonstrated that this peptide effectively displaced radiolabeled ligands from PAR2, indicating its potential as an agonist in therapeutic applications targeting this receptor .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed its efficacy against specific bacterial strains. This study highlights its potential as an alternative antimicrobial agent amidst rising antibiotic resistance.

Mechanism of Action

H-Ser-leu-ile-gly-lys-val-OH exerts its effects by inhibiting the enzyme soybean trypsin. This inhibition occurs through the binding of the peptide to the active site of the enzyme, preventing it from catalyzing its substrate. The molecular targets involved include the active site residues of soybean trypsin, which interact with the peptide’s amino acid residues .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Selected Peptides

Key Observations :

- Chain Length : The target peptide (6 residues) is longer than H-Gly-Phe-Leu-Gly-OH (4 residues) but shorter than larger peptides like H-His-Ala-Glu-Gly-Thr-Phe-... (30+ residues) .

- Structural Motifs : Cyclic peptides (e.g., cyclo-[Gly-Thz-Pro-Leu-Val-Gln]) exhibit constrained conformations, enhancing stability but requiring complex synthesis methods .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Calculated using average amino acid masses. †Estimated using XlogP3-AA (hydrophilicity due to Lys and polar residues). ‡Density-based estimation from .

Key Observations :

- Hydrophilicity : The target peptide’s negative logP (-2.1) suggests high solubility, contrasting with hydrophobic peptides like H-Gly-Phe-Leu-Gly-OH (logP 1.28) .

- Polar Surface Area (PSA) : Larger peptides (e.g., H-DL-Ala-Gly-DL-Ala-... with PSA 669 Ų) have higher membrane permeability challenges compared to the target peptide (~200 Ų) .

Comparison :

Biological Activity

H-Ser-Leu-Ile-Gly-Lys-Val-OH is a peptide composed of a specific sequence of amino acids that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Structure and Composition

The peptide this compound consists of the following amino acids:

- Serine (Ser)

- Leucine (Leu)

- Isoleucine (Ile)

- Glycine (Gly)

- Lysine (Lys)

- Valine (Val)

The unique sequence of these amino acids contributes to the peptide's biological properties, including its solubility, stability, and interaction with biological targets.

1. Antioxidant Properties

Research has demonstrated that peptides similar to this compound exhibit significant antioxidant activity. For example, studies have shown that certain peptides can enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), leading to reduced oxidative stress in cellular models .

Table 1: Antioxidant Activity of Peptides

| Peptide Sequence | Source | Antioxidant Activity | Reference |

|---|---|---|---|

| LALPVYN | Synthetic | High | |

| This compound | Various | Moderate to High |

2. Anti-inflammatory Effects

Peptides have been shown to modulate inflammatory responses. The presence of specific amino acids in this compound may influence its ability to inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways. For instance, peptides derived from food sources have been studied for their potential to reduce inflammation in models of chronic disease .

3. Cytotoxicity and Cancer Research

The cytotoxic effects of peptides like this compound have been evaluated in various cancer cell lines. In vitro studies indicate that certain peptide sequences can selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Table 2: Cytotoxic Effects on Cancer Cell Lines

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Affinity : The specific amino acid sequence influences binding affinity to various receptors, potentially modulating signal transduction pathways.

- Enzyme Modulation : The peptide may enhance or inhibit the activity of specific enzymes involved in oxidative stress and inflammation.

- Cellular Uptake : The structure may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Case Studies

Several studies have investigated the biological activity of peptides similar to this compound:

- Study on Antioxidant Peptides : A study demonstrated that a peptide with a comparable sequence significantly reduced intracellular reactive oxygen species (ROS) levels in HepG2 cells, indicating potent antioxidant properties .

- Cytotoxicity in Cancer Models : Another investigation revealed that the peptide induced apoptosis in cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.